![molecular formula C15H19BN2O3S B1532384 n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)acetamide CAS No. 885069-14-7](/img/structure/B1532384.png)
n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)acetamide
Overview
Description
The compound “n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)acetamide” is an organic intermediate with borate and sulfonamide groups . It is a versatile ligand used for synthesizing COFs and macromolecules with applications in iodine capture, OLEDs, and light-induced hydrogen generation .
Synthesis Analysis
The synthesis of this compound involves nucleophilic and amidation reactions . It can be synthesized through borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
This compound can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis
The compound has a molecular weight of 127.98 . It has a refractive index of 1.396 (lit.) and a density of 0.882 g/mL at 25 °C (lit.) . It has a boiling point of 42-43 °C/50 mmHg (lit.) .Scientific Research Applications
Organic Synthesis: Borylation Reactions
This compound is utilized in organic synthesis, particularly in borylation reactions. It serves as a borylating agent to introduce boron into organic molecules, which is a critical step in the synthesis of complex organic compounds. The presence of the dioxaborolane moiety allows for the formation of C-B bonds under mild conditions, making it a valuable reagent for constructing boronic esters and acids that are pivotal intermediates in cross-coupling reactions .
Medicinal Chemistry: Drug Design and Discovery
In medicinal chemistry, this compound’s boron-containing structure is exploited for the design and discovery of new drugs. Boron atoms can form stable covalent bonds with biological targets, offering a unique mode of action for enzyme inhibition. This characteristic is particularly beneficial in the development of protease inhibitors, where the boron atom acts as a transition-state mimic, leading to potential treatments for diseases such as cancer and infectious diseases .
Material Science: Polymer Synthesis
The compound is instrumental in the field of material science, where it is used in the synthesis of novel polymers. Its ability to participate in polymerization reactions contributes to the creation of polymers with unique electronic properties, which are essential for developing advanced materials for electronics, photonics, and energy storage applications .
Catalysis: Transition Metal Catalysts
In catalysis, this compound is used to prepare transition metal catalysts that are crucial for various chemical transformations. The boron-containing compounds can coordinate with metals to form complexes that facilitate reactions such as hydrogenation, carbon-carbon bond formation, and oxidation processes. These catalysts are vital for achieving high selectivity and efficiency in industrial chemical processes .
Analytical Chemistry: Chemical Sensors
This compound’s unique structure allows it to be used in the development of chemical sensors. The boron moiety can interact with various analytes, leading to changes in the compound’s optical or electronic properties. These changes can be measured and used to detect the presence of specific substances, making it a valuable tool for environmental monitoring and diagnostics .
Agricultural Chemistry: Plant Growth Regulators
In agricultural chemistry, the compound finds application as a precursor for plant growth regulators. The boron-containing compounds can influence plant hormone activity, thereby regulating growth and development. This application is significant for improving crop yields and enhancing food security .
Environmental Science: Heavy Metal Remediation
The compound is also used in environmental science for heavy metal remediation. Its ability to form complexes with heavy metals can be harnessed to remove toxic metals from water and soil, contributing to environmental clean-up efforts and reducing the impact of industrial pollution .
Biochemistry: Enzyme Activity Studies
Lastly, in biochemistry, this compound is used to study enzyme activity. The boron atom’s ability to form stable covalent bonds with amino acid residues in enzymes allows researchers to investigate the mechanisms of enzyme action and to develop inhibitors that can modulate enzyme activity for therapeutic purposes .
Mechanism of Action
The Suzuki-Miyaura cross-coupling reaction is a type of chemical reaction where a carbon-carbon bond is formed between two organic compounds through the use of a palladium catalyst . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
The benzothiazole moiety is known to exhibit various biological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic effects .
Future Directions
The compound has a wide range of applications in pharmacy and biology . It can be used to protect diols in the organic synthesis of drugs, and in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . It can also be used as enzyme inhibitors or specific ligand drugs . In addition, it can be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Furthermore, it can be used in the construction of stimulus-responsive drug carriers due to its advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
properties
IUPAC Name |
N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O3S/c1-9(19)17-13-18-11-7-6-10(8-12(11)22-13)16-20-14(2,3)15(4,5)21-16/h6-8H,1-5H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVRCXVIFJCOJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(S3)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



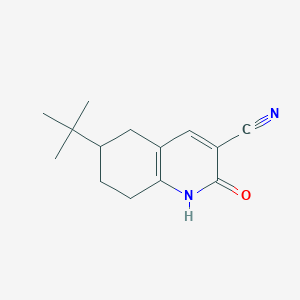
![5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1532303.png)
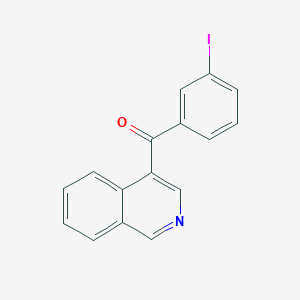
![{6-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]hexan-2-yl}(ethyl)amine](/img/structure/B1532305.png)
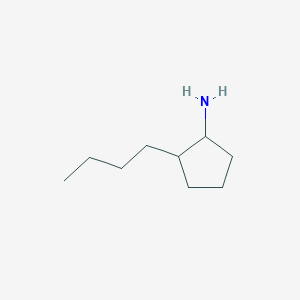
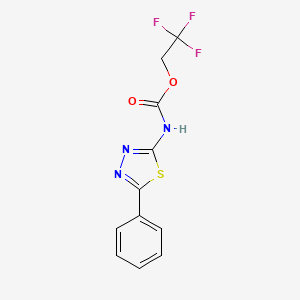
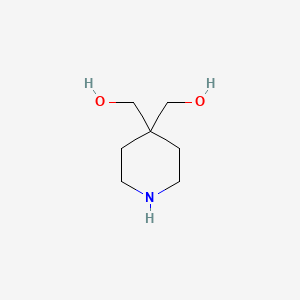
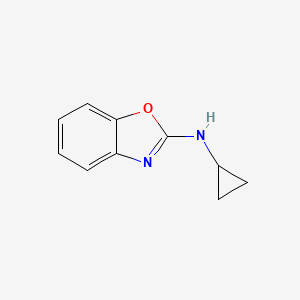
![tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B1532317.png)
![trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine](/img/structure/B1532318.png)
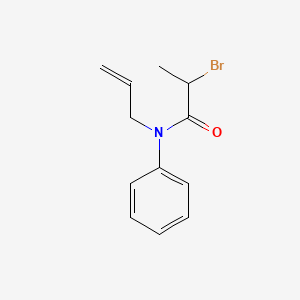

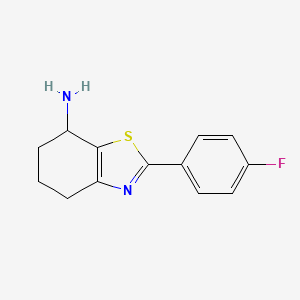
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid](/img/structure/B1532324.png)